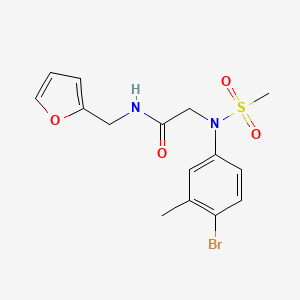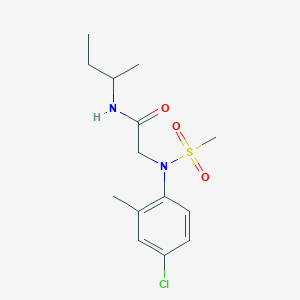![molecular formula C22H16N2O3S B4885467 5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MRS2179, is a selective P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors that are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in different biological systems.
Mecanismo De Acción
MRS2179 works by selectively binding to and blocking the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The blockade of P2Y1 receptors by MRS2179 inhibits the downstream signaling pathways that are involved in platelet aggregation, vascular tone regulation, and neurotransmitter release. This mechanism of action makes MRS2179 a valuable tool for investigating the role of P2Y1 receptors in different biological systems.
Biochemical and Physiological Effects:
MRS2179 has been shown to have several biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation, which is a critical step in the formation of blood clots. In blood vessels, MRS2179 reduces vasoconstriction and lowers blood pressure. In the brain, MRS2179 modulates the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS2179 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the receptor's role in different biological systems. Additionally, MRS2179 has a well-established synthesis method, making it readily available for scientific research. However, one of the limitations of MRS2179 is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors.
Direcciones Futuras
For research could include investigating the role of P2Y1 receptors in different disease states, such as cancer and inflammation, as well as exploring new therapeutic targets for the treatment of cardiovascular and neurological disorders. Furthermore, the development of more potent and selective P2Y1 receptor antagonists could provide new tools for investigating the role of P2Y1 receptors in different biological systems.
Métodos De Síntesis
MRS2179 can be synthesized using a multistep process that involves the condensation of 4-(1-naphthylmethoxy)benzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base catalyst. The resulting intermediate is then treated with an acid to yield the final product. The synthesis of MRS2179 has been optimized to improve its yield and purity, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
MRS2179 has been extensively used in scientific research to investigate the role of P2Y1 receptors in various biological systems. Studies have shown that MRS2179 can inhibit platelet aggregation, reduce blood pressure, and modulate neurotransmitter release in the brain. In addition, MRS2179 has been used in the study of cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-20-19(21(26)24-22(28)23-20)12-14-8-10-17(11-9-14)27-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H2,23,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFYYOEZKUTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)NC(=S)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-cyclopentylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885384.png)
![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)


![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
